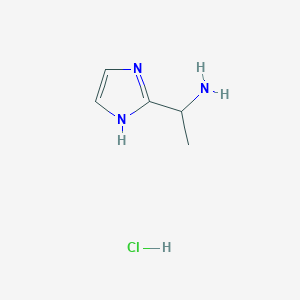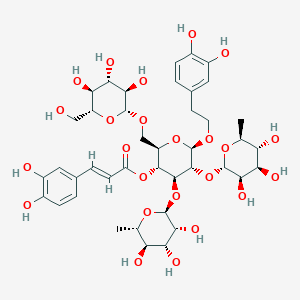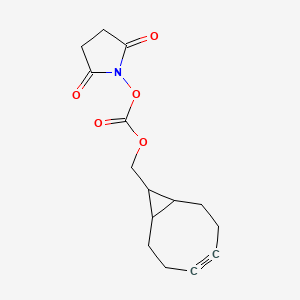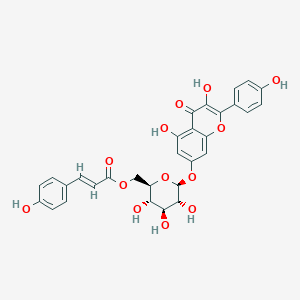
4-Amino-1-isopropylpyridin-2(1H)-one
Descripción general
Descripción
The compound "4-Amino-1-isopropylpyridin-2(1H)-one" is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives, such as the one , are of significant interest in the field of organic chemistry due to their potential applications in pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of pyridine derivatives can be complex, involving multiple steps and components. For instance, a three-component synthesis involving methyl 2-trimethylsiloxycyclopropanecarboxylates, 2-aminopyridine, and isonitriles has been reported to yield novel δ-amino acids with an imidazo[1,2-a]pyridine backbone . This method demonstrates the versatility of pyridine derivatives in forming structurally diverse compounds. Additionally, a regioselective one-pot synthesis of 4-amino-1,2-dihydropyridines has been achieved through a domino coupling process, which is notable for its atom economy and the formation of multiple bonds and a ring in a single operation .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be quite varied, with the potential for complex hydrogen-bonding interactions. For example, co-crystallizations of substituted salicylic acids with 4-aminopyridine have yielded diverse solid forms, with proton transfer from the carboxyl group to the pyridine nitrogen . The crystal structure of a related compound, 2-(4'-Amino-5'aminopyrimidyl)-2-pentene-4-one, reveals a molecule that lies in two planes with an extensive network of hydrogen bonds, which is characteristic of the strong intermolecular interactions often found in pyridine derivatives .
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, which can be utilized to further modify their structure and properties. For instance, cyanide-catalyzed reactions have been used to convert certain imidazo[1,2-a]pyridine derivatives into tricyclic δ-lactams with very good yields . Moreover, the presence of amino groups in the structure of 4-amino-1,2-dihydropyridines makes them excellent precursors for further synthetic transformations, such as the selective detection of metal ions like Fe3+ .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The presence of amino groups and other functional groups can affect properties such as solubility, melting point, and reactivity. The crystalline structures obtained from co-crystallization studies provide insights into the solid-state properties of these compounds, including their potential for forming diverse supramolecular synthons . The ability to form hydrogen bonds can also significantly impact the compound's solubility and interaction with other molecules.
Aplicaciones Científicas De Investigación
Tautomeric Preferences and Hydrogen Bonding
Research into pyrimidine and pyridine derivatives, such as the work by Gerhardt et al. (2011) and Gerhardt and Bolte (2016), has focused on understanding the tautomeric preferences of these compounds and their hydrogen bonding interactions. These studies are fundamental in crystallography and material science, as they help predict and control the molecular assembly and properties of crystalline materials (Gerhardt et al., 2011); (Gerhardt & Bolte, 2016).
Drug Discovery Chemistry
In the realm of drug discovery, the structural features of pyridine derivatives have been exploited for their potential in developing new pharmaceuticals. Smyth et al. (2010) explored 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones as a novel scaffold for drug discovery, focusing on their application in targeting kinase enzymes and cancer drug targets. This research underscores the versatility of pyridine derivatives in medicinal chemistry and their potential in designing new therapeutic agents (Smyth et al., 2010).
Antimycobacterial Agents
The investigation into 4-amino-5-alkynylpyrimidine-2(1H)-ones by Garg et al. (2016) highlights the antimycobacterial potential of pyrimidine derivatives. These compounds showed promising in vitro and in vivo activity against Mycobacterium species, suggesting their utility in developing new treatments for tuberculosis. This research demonstrates the potential of pyridine and pyrimidine derivatives in addressing global health challenges, such as infectious diseases (Garg et al., 2016).
Molecular Recognition Processes
The study of pyrimidine cation tautomerism by Rajam et al. (2017) is significant for understanding the molecular recognition processes that underlie targeted drug action. By examining the hydrogen bonding and tautomerism in aminopyrimidine-containing compounds, this research contributes to the design of more effective pharmaceuticals through enhanced molecular interactions (Rajam et al., 2017).
Coordination Chemistry
The coordination of pyridines to metal complexes, as investigated by Noor (2022) and Titova et al. (2016), provides insights into the development of novel materials and catalysts. These studies explore the interaction of aminopyridine ligands with iron and iridium, respectively, revealing the potential of pyridine derivatives in advancing coordination chemistry and material science applications (Noor, 2022); (Titova et al., 2016).
Propiedades
IUPAC Name |
4-amino-1-propan-2-ylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(2)10-4-3-7(9)5-8(10)11/h3-6H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYVPDVHZISJTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=CC1=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801255428 | |
| Record name | 2(1H)-Pyridinone, 4-amino-1-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801255428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-isopropylpyridin-2(1H)-one | |
CAS RN |
1439902-59-6 | |
| Record name | 2(1H)-Pyridinone, 4-amino-1-(1-methylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439902-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Pyridinone, 4-amino-1-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801255428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3,5-Dimethyl-1H-indazol-4-yl)-6-(5-isopropyl-2-methylphenyl)-4-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B3027881.png)



![Racemic-(4aR,8S,8aR)-6-tert-butyl 8-ethyl hexahydro-2H-pyrano[3,2-c]pyridine-6,8(7H)-dicarboxylate](/img/structure/B3027886.png)







